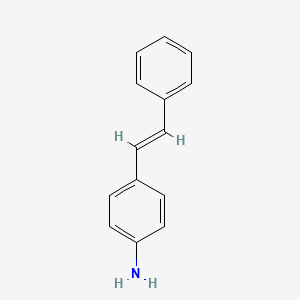
4-Aminostilbene
概述
描述
4-Aminostilbene: is an organic compound belonging to the stilbene family, characterized by the presence of an amino group attached to the stilbene backbone. Stilbenes are a group of compounds with a 1,2-diphenylethene structure, and this compound specifically has an amino group at the para position of one of the phenyl rings. This compound is known for its fluorescent properties and has been studied for various applications in material science, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: 4-Aminostilbene can be synthesized through several methods, including:
Reduction of Nitro Compounds: Another common method involves the reduction of 4-nitrostilbene using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes, where 4-nitrostilbene is reduced using catalytic hydrogenation. This method is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions: 4-Aminostilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in nitrostilbene can be reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Sodium nitrite in acidic conditions for diazotization, followed by coupling with phenols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound from 4-nitrostilbene.
Substitution: Azo dyes with various phenolic compounds.
科学研究应用
4-Aminostilbene has been extensively studied for its applications in various fields:
作用机制
4-Aminostilbene can be compared with other stilbene derivatives such as:
Resveratrol (3,4,5-trihydroxystilbene): Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Used in the treatment of resistant hematology malignancies and diabetes.
Combretastatin A-4: A vascular disrupting agent with anti-cancer properties.
Uniqueness: this compound is unique due to its amino group, which allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic applications. Its fluorescent properties also make it valuable for imaging and analytical techniques.
相似化合物的比较
- Resveratrol
- Pterostilbene
- Combretastatin A-4
属性
IUPAC Name |
4-[(E)-2-phenylethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPLSXYJYAKZCT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032168 | |
| Record name | trans-4-Aminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4309-66-4, 834-24-2 | |
| Record name | trans-4-Aminostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4309-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Stilbenamine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Aminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI9WQ08BLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Aminostilbene?
A1: The molecular formula of this compound is C14H13N, and its molecular weight is 195.26 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound and its derivatives?
A: Researchers utilize various spectroscopic techniques, including Fourier-transform Infrared (FTIR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to identify and characterize this compound derivatives. [] These techniques provide valuable information about the compound's structure, functional groups, and electronic properties.
Q3: How does the structure of this compound relate to its biological activity?
A: Studies suggest that the position of the amino group on the stilbene molecule is crucial for activity. The para isomer (p -isomer) of 4-dimethylaminostilbene exhibits significantly higher activity than the ortho (o -isomer), while the meta (m -isomer) shows no activity. [] Additionally, modifications to the ethylene bridge, such as substitution, reduction, or extension, significantly diminish the growth-inhibitory effect. []
Q4: What is the "amino conjugation effect" observed in some this compound derivatives?
A: Introducing N-phenyl substituents to this compound leads to a phenomenon termed the "amino conjugation effect." [] This effect results in a more planar ground-state geometry around the nitrogen atom, red-shifted absorption and fluorescence spectra, and a less distorted excited state with enhanced charge-transfer character. [] Consequently, these derivatives exhibit reduced photoisomerization and increased fluorescence quantum yields compared to unconstrained monosubstituted trans-stilbenes. []
Q5: Does this compound exhibit carcinogenic properties?
A: Studies show that this compound, 4-acetamidostilbene, 4-dimethylaminostilbene, and 4-diethylaminostilbene exhibit carcinogenic properties in rats, inducing various tumor types. [] Interestingly, the carcinogenic effect of these compounds appears to be linked to haemolymphatic changes. []
Q6: How does the carcinogenic potential of this compound derivatives compare to 2-Acetylaminofluorene?
A: The types and distribution of tumors induced by certain aminostilbenes in rats suggest similarities in the carcinogenic mechanisms of these compounds and 2-Acetylaminofluorene. []
Q7: Is there a relationship between the binding affinity of this compound derivatives to the Ah receptor and their tumor-promoting properties?
A: While a direct correlation is not fully established, in vitro studies demonstrate that some this compound derivatives can bind to the rat hepatic cytosolic aromatic hydrocarbon (Ah) receptor, which is associated with tumor promotion. [] This binding affinity appears to correlate with the induction of EROD activity, suggesting a potential receptor-mediated mechanism. []
Q8: What are the major metabolic pathways of this compound in rats?
A: In rats, this compound is metabolized via N-hydroxylation, leading to the formation of N-hydroxy-4-acetylaminostilbene (N-hydroxy-AAS). [] This metabolite is further processed through various pathways, including the formation of 3-hydroxy-4-acetylaminostilbene (3-hydroxy-AAS) and other metabolites. []
Q9: Which metabolite of this compound is considered a proximate carcinogen?
A: Studies suggest that N-hydroxy-4-acetylaminostilbene (N-hydroxy-AAS), a metabolite of this compound, exhibits more potent carcinogenic activity compared to the parent compound, indicating its role as a proximate carcinogen. []
Q10: How do the tissue concentrations of reactive this compound metabolites correlate with toxicity and carcinogenicity?
A: Interestingly, research indicates that target tissues for this compound-induced toxicity and carcinogenicity do not necessarily exhibit the highest concentrations of reactive metabolites. [] This observation suggests that factors beyond simple exposure levels contribute to the specific organotropism of these compounds.
Q11: What are some potential applications of this compound derivatives beyond their biological activity?
A: this compound derivatives, particularly those with extended conjugated systems, show promise as antioxidant agents. [] Notably, some synthesized azo dyes incorporating this compound demonstrate greater antioxidant activity than commonly used compounds like butylated hydroxytoluene (BHT). []
Q12: How do this compound derivatives perform as optical materials?
A: this compound displays interesting optical properties, including second harmonic generation (SHG) and the linear electro-optical effect. [] Single crystals of this compound have been successfully grown and their nonlinear optical and electro-optical coefficients measured, highlighting their potential in nonlinear frequency conversion applications. [, ]
Q13: Are there any applications of this compound derivatives in fluorescence-based technologies?
A: Yes, this compound derivatives have been explored as fluorescent probes and in the development of fluorescent brighteners. For example, 4-benzamido-4'-aminostilbene-2-2'-disulfonic acid (BADS) has been utilized to probe anion transport sites in epithelial membranes due to its enhanced fluorescence upon binding to hydrophobic regions. []
Q14: How does the fluorescence of this compound change with N-methyl and N-phenyl substitutions?
A: Research shows that N-methyl and N-phenyl substitutions influence the fluorescence vibronic structures of this compound and its derivatives. [] These substituents reduce the displacement in the equilibrium configuration between the ground and excited states, leading to changes in the intensity ratios of specific vibronic bands. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
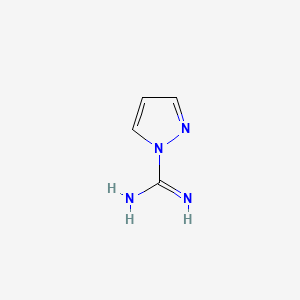
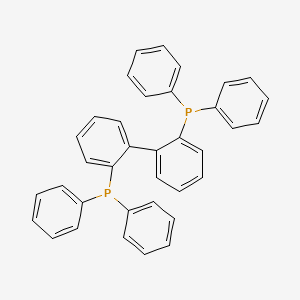
![2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid](/img/structure/B1224691.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1224696.png)
![6-(4-Benzoyl-1-piperazinyl)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1224697.png)
![N-(3-acetylphenyl)-2-[(7-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1224699.png)
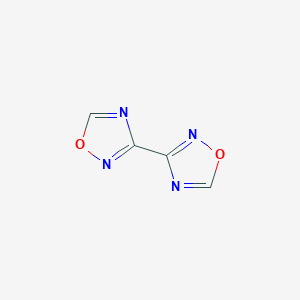
![N-[[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224702.png)
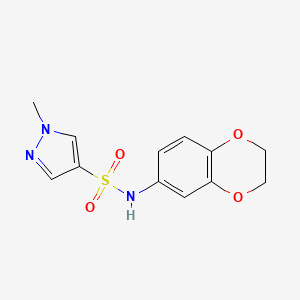
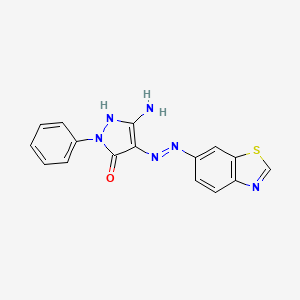

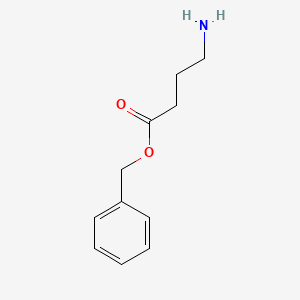
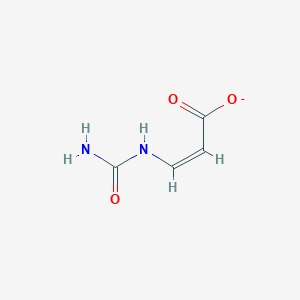
![(2Z)-2-[(3-hydroxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one](/img/structure/B1224712.png)
